molecular formula C14H15N5S B6438886 4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2549006-42-8

4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No. B6438886
CAS RN: 2549006-42-8
M. Wt: 285.37 g/mol
InChI Key: AXZSOBKPHJOKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. It is a nitrogen-containing heterocyclic compound, consisting of a five-membered ring containing three nitrogen and two carbon atoms. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 218.3 g/mol. It has been studied for its potential therapeutic applications, as well as its use in laboratory experiments.

Scientific Research Applications

4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole has been studied for its potential therapeutic applications, as well as its use in laboratory experiments. It has been studied for its anti-inflammatory and anti-allergic activities, as well as its ability to inhibit the growth of certain cancer cells. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been studied for its potential to treat diabetes, obesity, and hypertension.

Advantages and Limitations for Lab Experiments

The use of 4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole in laboratory experiments has several advantages. It is a relatively inexpensive compound that can be easily synthesized from readily available starting materials. Additionally, it is soluble in organic solvents, making it easy to use in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments, as it is not very stable and may degrade over time. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of 4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole. These include further studies on its potential therapeutic applications, such as its ability to inhibit the growth of certain cancer cells and its potential to treat diabetes, obesity, and hypertension. Additionally, further studies are needed to better understand its mechanism of action and its potential to modulate biochemical and physiological processes. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for the compound.

Synthesis Methods

4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole can be synthesized from a variety of starting materials. The most common method is the reaction of thiophene-2-carboxaldehyde with ethyl acetoacetate in the presence of a base, such as sodium hydroxide. This reaction yields a mixture of this compound and this compound-2-carboxylic acid.

properties

IUPAC Name

4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S/c1-10-4-17-19(5-10)8-11-6-18(7-11)14-13-12(2-3-20-13)15-9-16-14/h2-5,9,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZSOBKPHJOKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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